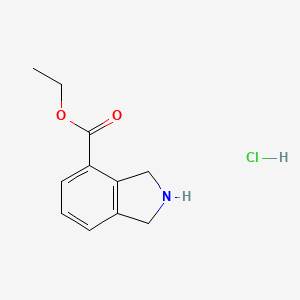

Ethyl isoindoline-4-carboxylate hydrochloride

Description

Ethyl isoindoline-4-carboxylate hydrochloride (CAS: 1311254-57-5) is a hydrochloride salt of the ethyl ester derivative of isoindoline-4-carboxylic acid. Isoindoline, a bicyclic heterocycle containing a six-membered benzene ring fused to a five-membered nitrogen-containing ring, serves as a critical scaffold in pharmaceutical and organic synthesis. This compound is typically utilized as a building block in medicinal chemistry, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors due to its rigid, planar structure .

Propriétés

IUPAC Name |

ethyl 2,3-dihydro-1H-isoindole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-2-14-11(13)9-5-3-4-8-6-12-7-10(8)9;/h3-5,12H,2,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFFUJIMDNSFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311254-57-5 | |

| Record name | 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl isoindoline-4-carboxylate hydrochloride typically involves the reaction of isoindoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl isoindoline-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Histone Deacetylase Inhibition

One of the most significant applications of EIC is its potential as an inhibitor of histone deacetylases (HDACs), particularly HDAC11. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes involved in cancer and other diseases.

- Mechanism : EIC acts by binding to the active site of HDACs, preventing them from deacetylating histones. This results in increased acetylation of histones, promoting a more open chromatin structure and enhancing gene expression related to cell cycle regulation and apoptosis .

- Therapeutic Potential : The inhibition of HDAC11 has been linked to potential treatments for various cancers, including Hodgkin lymphoma and inflammatory diseases due to its role in immune response modulation .

1.2 CRBN Regulation

EIC has also been identified as a regulator of the cereblon (CRBN) E3 ubiquitin ligase complex. This complex is crucial for the targeted degradation of specific proteins involved in cancer progression and immune response.

- Application in Cancer Therapy : By modulating CRBN activity, EIC can enhance the degradation of oncoproteins, thereby reducing tumor growth and improving patient outcomes in cancers such as multiple myeloma .

In Vitro Studies

In vitro studies have demonstrated that EIC exhibits significant cytotoxicity against various cancer cell lines:

- Cell Lines Tested : MM.1S (multiple myeloma), MV-4-11 (acute myeloid leukemia), and Mino (mantle cell lymphoma) showed reduced viability upon treatment with EIC, indicating its potential as an anti-cancer agent .

- Dosage and Efficacy : The effective concentration range for inducing cytotoxic effects was determined to be between 5 µM to 50 µM, with higher concentrations leading to increased apoptosis markers in treated cells.

Animal Models

Preclinical studies using animal models have further validated the therapeutic efficacy of EIC:

Mécanisme D'action

The mechanism of action of ethyl isoindoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula: C₁₁H₁₄ClNO₂ (calculated from IUPAC name).

- Purity : Commercially available at 95% purity, as listed by suppliers like Combi-Blocks and Synthonix, Inc. .

- Applications : Acts as an intermediate in synthesizing bioactive molecules, including kinase inhibitors and receptor modulators .

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Methyl Esters

Ethyl isoindoline-4-carboxylate hydrochloride is structurally analogous to mthis compound (CAS: 127168-90-5), differing only in the ester substituent (ethyl vs. methyl).

Research Findings :

Positional Isomers: 4-Carboxylate vs. 5-Carboxylate

The position of the carboxylate group on the isoindoline core significantly impacts physicochemical properties.

| Compound | CAS No. | Position | Purity |

|---|---|---|---|

| Ethyl isoindoline-4-carboxylate HCl | 1311254-57-5 | 4 | 95% |

| Ethyl isoindoline-5-carboxylate HCl | 1159826-50-2 | 5 | 95% |

Key Differences :

Heterocyclic Core Variations: Isoindoline vs. Piperidine

Replacing the isoindoline core with a piperidine ring alters molecular geometry and reactivity.

| Compound | Heterocycle | CAS No. | Key Feature |

|---|---|---|---|

| Ethyl isoindoline-4-carboxylate HCl | Isoindoline | 1311254-57-5 | Bicyclic, rigid structure |

| Ethyl 4-isopropylpiperidine-4-carboxylate HCl | Piperidine | 1186663-19-3 | Monocyclic, flexible |

Research Insights :

- Rigidity vs. Flexibility : Isoindoline’s fused rings provide rigidity, advantageous for stabilizing protein-ligand interactions, while piperidine’s flexibility suits conformational adaptation in binding pockets .

- Solubility : Piperidine derivatives may exhibit higher aqueous solubility due to reduced aromaticity .

Activité Biologique

Ethyl isoindoline-4-carboxylate hydrochloride is a compound derived from indole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Overview of Biological Activities

Indole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

- Antimalarial

- Anticholinesterase

These activities stem from their ability to interact with various biological targets and pathways, making them valuable in medicinal chemistry and drug development .

Target of Action

This compound primarily acts on various cellular targets due to its structural similarity to other indole derivatives. Its mode of action involves modulation of key signaling pathways associated with cell proliferation and apoptosis.

Biochemical Pathways

The compound influences several biochemical pathways, including:

- Cell Cycle Regulation : Indole derivatives can induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase.

- Apoptosis : They may promote apoptosis through the activation of caspases and other pro-apoptotic factors.

- Inflammatory Response : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation.

Case Studies and Experimental Data

Several studies have evaluated the anticancer potential of this compound and related compounds:

- Anticancer Activity : In vitro studies showed that derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to ethyl isoindoline demonstrated IC50 values ranging from 0.7 µM to 35.2 µM against liver cancer cell lines like Huh7 and HepG2 .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the indole structure can enhance biological activity. For example, substituting different functional groups at specific positions on the indole ring has led to improved potency against cancer cells .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Ethyl isoindoline derivative A | Huh7 | 0.7 | |

| Ethyl isoindoline derivative B | HepG2 | 1.5 | |

| Ethyl isoindoline derivative C | MCF7 | 3.8 |

Applications in Medicine

This compound is being investigated for its potential therapeutic properties:

- Drug Development : It serves as a precursor for synthesizing more complex biologically active compounds.

- Therapeutic Uses : Ongoing research aims to explore its efficacy in treating various diseases, especially cancers.

Q & A

Q. What analytical techniques are recommended for assessing the purity of Ethyl isoindoline-4-carboxylate hydrochloride in synthetic samples?

High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, with parameters such as C18 reverse-phase columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to resolve impurities . Quantitative analysis should include calibration curves using certified reference standards. Complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can validate structural integrity by confirming proton and carbon environments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Avoid skin contact and inhalation by using nitrile gloves, lab coats, and fume hoods. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention . Store the compound in airtight containers at room temperature, protected from light and moisture to prevent hydrolysis . Safety Data Sheets (SDS) for structurally similar esters recommend neutralization of spills with inert adsorbents like vermiculite .

Q. How can researchers design a synthetic pathway for this compound?

A typical route involves esterification of isoindoline-4-carboxylic acid with ethanol under acidic catalysis (e.g., HCl gas), followed by hydrochloride salt precipitation. Key steps include monitoring reaction progress via Thin-Layer Chromatography (TLC) and optimizing pH during crystallization to enhance yield . Purification via recrystallization from ethanol/diethyl ether mixtures improves purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound?

Collect high-resolution diffraction data (≤1.0 Å) and use SHELXL for structure refinement. Define hydrogen atom positions using restraints (HFIX) and validate geometric parameters (e.g., bond lengths, angles) against the Cambridge Structural Database. For twinned crystals, apply HKLF5 in SHELXL to deconvolute overlapping reflections .

Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data for this compound?

Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways, then cross-validate with kinetic studies (e.g., variable-temperature NMR). Discrepancies in activation energies may arise from solvent effects, necessitating explicit solvent modeling or experimental dielectric constant adjustments .

Q. How can spectroscopic data and computational modeling elucidate conformational dynamics?

Combine NOESY NMR to identify spatial proximities of substituents with Molecular Dynamics (MD) simulations (e.g., AMBER force fields) to map low-energy conformers. Compare computed IR spectra (Gaussian 16) with experimental data to validate intramolecular hydrogen bonding patterns .

Q. What strategies improve reproducibility in synthesizing this compound under varying catalytic conditions?

Design a Design of Experiments (DoE) matrix to test variables like catalyst loading (e.g., H2SO4 vs. HCl), temperature, and solvent polarity. Use Response Surface Methodology (RSM) to identify optimal conditions and quantify interaction effects. Replicate trials under inert atmospheres to minimize oxidation side reactions .

How should researchers formulate hypothesis-driven questions for studying this compound’s bioactivity?

Align questions with established literature gaps, such as "How does the ethyl ester moiety influence binding affinity to target enzymes?" Use primary assays (e.g., enzyme inhibition kinetics) and secondary validation (e.g., cellular uptake studies) to test hypotheses. Ensure questions are specific, feasible, and address mechanistic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.